
Binodenoson
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Binodenoson is a pharmacologic stress agent that is highly selective for the adenosine A2A receptor. This compound is primarily used in cardiac stress tests to diagnose coronary artery disease by increasing cardiac blood flow. Its specificity to the adenosine A2A receptor allows for a more effective dose with fewer side effects compared to other treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Binodenoson involves the formation of a hydrazone linkage between cyclohexylmethylene and adenosine. The reaction typically requires a hydrazine derivative and an aldehyde or ketone under mild conditions. The process involves:
Formation of Hydrazone: Cyclohexylmethylene hydrazine reacts with adenosine in the presence of a suitable solvent like ethanol or methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Binodenoson primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral pH.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
Binodenoson has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adenosine receptor interactions and the effects of selective agonists.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Primarily used in cardiac stress tests to diagnose coronary artery disease. It is also being explored for potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of diagnostic imaging agents and as a reference compound in pharmacological studies
Mechanism of Action
Binodenoson exerts its effects by selectively binding to the adenosine A2A receptor. This receptor is involved in increasing cardiac blood flow. Upon binding, this compound activates the receptor, leading to vasodilation and increased blood flow to the heart. This mechanism allows for effective cardiac stress testing with fewer side effects compared to non-selective agents .
Comparison with Similar Compounds
Regadenoson: Another selective adenosine A2A receptor agonist used in cardiac stress tests.
Apadenoson: Similar to Binodenoson, it is in development for cardiac stress testing.
Adenosine: A non-selective adenosine receptor agonist used in various diagnostic and therapeutic applications.
Comparison: this compound is unique due to its high selectivity for the adenosine A2A receptor, which allows for a single injection administration with fewer side effects. In contrast, adenosine requires a continuous infusion and has a broader range of side effects due to its non-selective nature. Regadenoson and Apadenoson also offer selective action but differ in their pharmacokinetic profiles and clinical use stages .
Properties
Molecular Formula |
C17H25N7O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6-/t10-,12-,13-,16-/m1/s1 |
InChI Key |
XJFMHMFFBSOEPR-PNHMZMSVSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=N\NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Synonyms |
2-(cyclohexylmethylidenehydrazino)adenosine Binodenoson WRC 0470 WRC-0470 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)
![rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylicacid](/img/structure/B1235467.png)
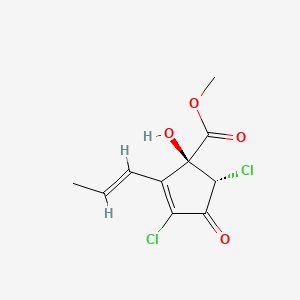
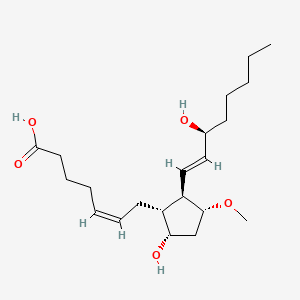
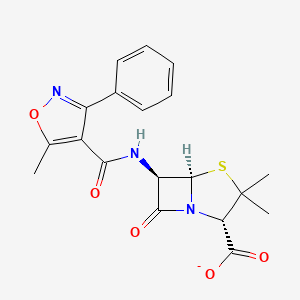
![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)
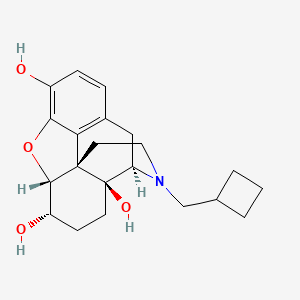
![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)
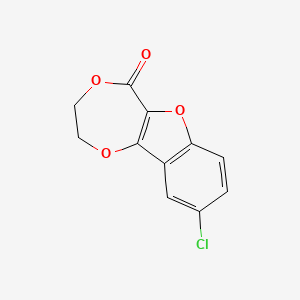
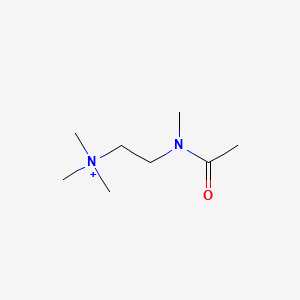
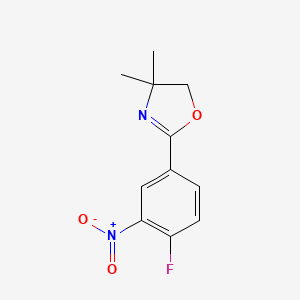
![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)
